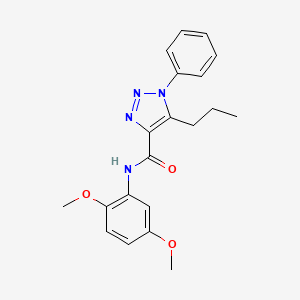
N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound belonging to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. The presence of the triazole ring, along with the dimethoxyphenyl and phenyl groups, contributes to its unique chemical properties and potential pharmacological effects.
Mechanism of Action
Target of action
Compounds with similar structures, such as 2C drugs (2,5-dimethoxyphenethylamines) and their corresponding NBOMe (N-(2-methoxybenzyl)phenethylamines) drugs, are known to be potent agonists of the 5-hydroxytryptamine receptor .
Mode of action
As agonists, these compounds bind to the 5-hydroxytryptamine receptor and mimic the action of serotonin, a neurotransmitter. This can lead to a variety of effects, depending on the specific receptor subtype they bind to .
Biochemical pathways
It’s likely that they influence the serotonin system, which plays a role in mood regulation, appetite, sleep, and other physiological processes .
Pharmacokinetics
Information on the ADME properties of these compounds is limited. One study on a related compound, 25b-nbf, found that it was extensively metabolized in human hepatocytes into various metabolites via processes such as hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism was catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .
Result of action
The cellular effects of these compounds can vary widely, but they often result in altered perception, mood, and consciousness due to their interaction with the serotonin system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include 2,5-dimethoxyphenyl azide and a suitable alkyne derivative.
Coupling with Carboxamide: The triazole intermediate is then coupled with a carboxamide group. This can be achieved through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amine derivatives with reduced triazole or carboxamide groups.
Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the propyl group, which may affect its pharmacokinetic properties.
N-(2,5-dimethoxyphenyl)-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of a propyl group, potentially altering its biological activity.
Uniqueness
N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the propyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its ability to cross biological membranes and interact with intracellular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-8-17-19(22-23-24(17)14-9-6-5-7-10-14)20(25)21-16-13-15(26-2)11-12-18(16)27-3/h5-7,9-13H,4,8H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMRJKCQWAPQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione](/img/structure/B2946672.png)
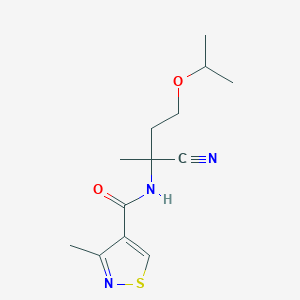
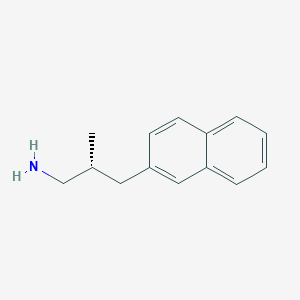
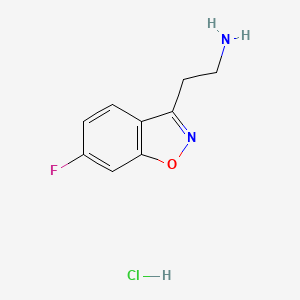
![N-[(3-Chloro-2-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2946677.png)
![2-(1,2-Benzoxazol-3-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2946678.png)
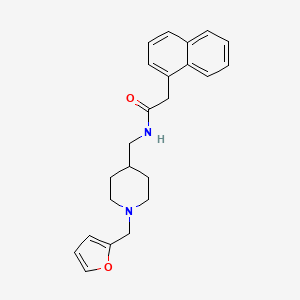
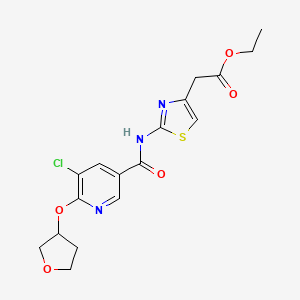
![1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2946681.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946683.png)
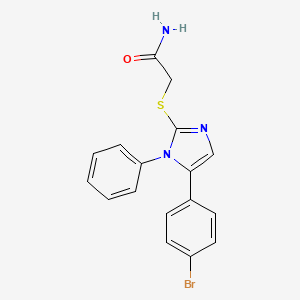
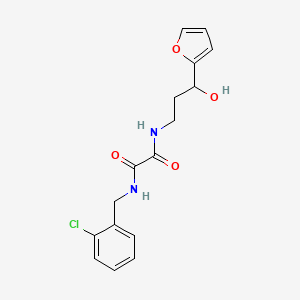
![3,7,9-trimethyl-1-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2946691.png)

